

# The Developmental Odyssey of SL-701: A Multi-Peptide Immunotherapy for Glioblastoma

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

#### Introduction

SL-701 is an investigational immunotherapy designed to stimulate a patient's immune system to target and destroy glioblastoma (GBM) cells, a notoriously aggressive and difficult-to-treat brain tumor. This technical guide provides a comprehensive overview of the development history of SL-701, from its conceptual origins to its evaluation in clinical trials. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this novel therapeutic approach.

SL-701 is a multi-peptide vaccine composed of synthetic peptides that correspond to epitopes of three tumor-associated antigens (TAAs) highly expressed on GBM cells: Interleukin-13 receptor alpha 2 (IL-13Rα2), Ephrin A2 (EphA2), and Survivin.[1][2] The rationale behind this multi-target approach is to elicit a broad and robust anti-tumor immune response, thereby reducing the likelihood of tumor escape through antigen loss. An earlier iteration of this therapeutic concept was pioneered by researchers at the University of Pittsburgh Cancer Institute, laying the groundwork for the subsequent development of SL-701 by Stemline Therapeutics.[3] In 2015, the U.S. Food and Drug Administration (FDA) granted Orphan Drug designation to SL-701 for the treatment of glioma, acknowledging the significant unmet medical need in this patient population.

This guide will delve into the preclinical rationale, manufacturing and formulation, clinical trial design and outcomes, and the immunological mechanisms underlying the activity of SL-701.



# **Preclinical Development**

While specific preclinical efficacy and toxicology data for SL-701 in animal models of glioblastoma have not been extensively published in peer-reviewed literature, the clinical trial protocol for the Phase 1/2 study (NCT02078648) states that such studies were conducted.[4] These preclinical evaluations established that the targeted glioma-associated antigens (GAAs) exhibit low to undetectable expression in most normal tissues, in contrast to their upregulation in the majority of adult and pediatric gliomas.[4] Murine models were utilized to assess the immunogenicity, overall safety, and potential for autoimmune responses of targeting these antigens.[4]

The foundational preclinical work for peptide-based vaccines targeting survivin in glioma models demonstrated that a dendritic cell vaccine loaded with a survivin peptide could induce a significant cytotoxic T-lymphocyte (CTL) response and prolong survival in mice with cerebral gliomas.[5][6] This provided a strong rationale for including survivin as a target in a multipeptide vaccine for glioblastoma.

## **Manufacturing and Formulation**

The manufacturing of SL-701, as a multi-peptide vaccine, involves several key stages, from the synthesis of the individual peptide components to their final formulation with an adjuvant to enhance immunogenicity.

#### **Peptide Synthesis and Quality Control**

The constituent peptides of SL-701 are chemically synthesized. The process for producing multi-peptide vaccines for clinical use requires stringent quality control to ensure the identity, purity, and stability of each peptide.[7] High-performance liquid chromatography (HPLC) and mass spectrometry are standard analytical techniques employed to verify the integrity of the peptide mixtures.[7]

### **Formulation with Adjuvant**

To elicit a potent immune response, peptide vaccines are typically formulated with an adjuvant. For a similar multi-peptide vaccine developed at the University of Pittsburgh, the peptides were emulsified in Montanide ISA-51. While the exact composition for SL-701 is proprietary, patents



from Stemline Therapeutics describe cancer stem cell targeted cancer vaccines comprising peptides and emulsifiers.

# **Clinical Development: The NCT02078648 Trial**

The cornerstone of the clinical development of SL-701 is the multicenter, open-label, two-stage Phase 1/2 clinical trial (NCT02078648) in adult patients with recurrent glioblastoma.[8]

## **Study Design and Objectives**

The primary objectives of the study were to evaluate the safety, tolerability, and efficacy of SL-701. The trial was designed in two stages with distinct treatment regimens.



Click to download full resolution via product page

Figure 1: NCT02078648 Trial Design

## **Treatment Regimens**

- Stage 1: Patients received SL-701 in combination with the adjuvants granulocytemacrophage colony-stimulating factor (GM-CSF) and imiquimod.[9]
- Stage 2: This stage evaluated SL-701 in combination with the adjuvant poly-ICLC and the anti-angiogenic agent bevacizumab.[9]

# **Clinical Efficacy**



The trial demonstrated anti-tumor activity in patients with relapsed/refractory glioblastoma.[9] The key efficacy endpoints are summarized in the table below.

| Clinical Outcome                                                        | Stage 1 (SL-701 + GM-<br>CSF/Imiquimod) | Stage 2 (SL-701 + Poly-<br>ICLC/Bevacizumab)       |
|-------------------------------------------------------------------------|-----------------------------------------|----------------------------------------------------|
| Number of Patients                                                      | 46                                      | 28                                                 |
| Objective Response Rate (ORR)                                           | 2% (1 Partial Response)                 | 14% (2 Complete Responses,<br>2 Partial Responses) |
| Median Overall Survival (OS)                                            | 11.0 months                             | 11.7 months                                        |
| 12-Month Overall Survival<br>(OS) Rate                                  | 44%                                     | 50%                                                |
| (Data sourced from<br>Peereboom et al., 2018 ASCO<br>Annual Meeting)[9] |                                         |                                                    |

Of note, the 12-month overall survival rate of 50% in the second stage of the trial was considered promising when compared to historical controls for bevacizumab monotherapy in this patient population.[10]

### Safety and Tolerability

SL-701 was generally well-tolerated. The most common adverse events were related to injection site reactions and constitutional symptoms, which are expected with vaccine-based immunotherapies.

# **Mechanism of Action and Immunological Response**

SL-701 is designed to induce a T-cell mediated immune response against glioblastoma cells expressing the target antigens IL-13Rα2, EphA2, and survivin.





Click to download full resolution via product page

Figure 2: Proposed Mechanism of Action of SL-701



#### **Immunological Monitoring in Clinical Trials**

Immune responses in the NCT02078648 trial were monitored using techniques such as ELISpot and high-parameter flow cytometry.[11] These analyses revealed that SL-701 induced target-specific CD8+ T-cell responses in a proportion of patients.[11]

A key finding from the immunological analyses was the association between specific T-cell phenotypes and clinical outcomes. Patients with a longer overall survival (>12 months) exhibited a significantly higher frequency of SL-701-specific CD8+ T-cells.[8] Furthermore, a notable increase in the proportion of highly cytotoxic, differentiated memory T-cells (CD8+CD57+) was observed in patients with better survival outcomes.[8][12]



Click to download full resolution via product page

Figure 3: Immune Monitoring Workflow

#### **Future Directions**

The development of SL-701 represents a significant step forward in the field of immunotherapy for glioblastoma. The clinical data, particularly the survival benefit observed in the second stage of the Phase 1/2 trial, are encouraging. The correlation of specific immune signatures with



clinical outcomes provides valuable insights for patient selection and the design of future clinical trials.

Future research will likely focus on combination strategies to further enhance the efficacy of SL-701. This could include combining SL-701 with other immunomodulatory agents, such as checkpoint inhibitors, or with standard-of-care therapies like radiation and chemotherapy. Additionally, further elucidation of the predictive biomarkers of response will be crucial for personalizing treatment and maximizing the benefit for patients with glioblastoma.

#### Conclusion

SL-701 has emerged as a promising multi-peptide immunotherapy for recurrent glioblastoma. Its development has been a journey from early academic research to a multicenter clinical trial that has provided valuable data on its safety, efficacy, and mechanism of action. While challenges remain in the treatment of this devastating disease, the story of SL-701 underscores the potential of harnessing the immune system to combat brain tumors. The insights gained from its development will undoubtedly inform the next generation of immunotherapies for glioblastoma and other challenging cancers.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Recent advances and future challenges of tumor vaccination therapy for recurrent glioblastoma PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. Study Reports Peptide Vaccine Shows Promise in Fight Against Gliomas in Children |
  Neurological Surgery | University of Pittsburgh [neurosurgery.pitt.edu]
- 4. Promising Cancer Vaccine for Glioblastoma Therapy: A Focus on mRNA Vaccine PMC [pmc.ncbi.nlm.nih.gov]
- 5. mskcc.org [mskcc.org]







- 6. Unveiling patenting strategies of therapeutics and vaccines: evergreening in the context of COVID-19 pandemic PMC [pmc.ncbi.nlm.nih.gov]
- 7. Translational advancements in tumor vaccine therapies for glioblastomas PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Peptide Vaccine for Brain Cancer · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 11. Documents download module [ec.europa.eu]
- 12. Glioblastoma vaccines: past, present, and opportunities PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Developmental Odyssey of SL-701: A Multi-Peptide Immunotherapy for Glioblastoma]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12754959#development-history-of-sl-701-for-brain-tumors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com